Cas no 1782665-21-7 (methyl 3-[(3-formyl-1H-pyrazol-1-yl)methyl]benzoate)
![methyl 3-[(3-formyl-1H-pyrazol-1-yl)methyl]benzoate structure](https://ja.kuujia.com/scimg/cas/1782665-21-7x500.png)
methyl 3-[(3-formyl-1H-pyrazol-1-yl)methyl]benzoate 化学的及び物理的性質
名前と識別子
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- methyl 3-[(3-formyl-1H-pyrazol-1-yl)methyl]benzoate
- EN300-731103
- 1782665-21-7
-
- インチ: 1S/C13H12N2O3/c1-18-13(17)11-4-2-3-10(7-11)8-15-6-5-12(9-16)14-15/h2-7,9H,8H2,1H3
- InChIKey: VMFWPFQRBJSOJH-UHFFFAOYSA-N
- ほほえんだ: O(C)C(C1=CC=CC(=C1)CN1C=CC(C=O)=N1)=O
計算された属性
- せいみつぶんしりょう: 244.08479225g/mol
- どういたいしつりょう: 244.08479225g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 18
- 回転可能化学結合数: 5
- 複雑さ: 309
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.5
- トポロジー分子極性表面積: 61.2Ų
methyl 3-[(3-formyl-1H-pyrazol-1-yl)methyl]benzoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-731103-1.0g |
methyl 3-[(3-formyl-1H-pyrazol-1-yl)methyl]benzoate |
1782665-21-7 | 1g |
$0.0 | 2023-06-07 |
methyl 3-[(3-formyl-1H-pyrazol-1-yl)methyl]benzoate 関連文献
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Qingbo Xu,Jing Yang,Xujun Zhang,Xiaodong Wen,Masanori Yamada,Feiya Fu,Hongyan Diao,Xiangdong Liu J. Mater. Chem. A, 2020,8, 24553-24562
methyl 3-[(3-formyl-1H-pyrazol-1-yl)methyl]benzoateに関する追加情報
Methyl 3-[(3-formyl-1H-pyrazol-1-yl)methyl]benzoate (CAS No. 1782665-21-7): A Comprehensive Overview
Methyl 3-[(3-formyl-1H-pyrazol-1-yl)methyl]benzoate, identified by its CAS number 1782665-21-7, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, featuring a benzoate moiety linked to a pyrazole ring with a formyl group, presents a unique structural framework that makes it a promising candidate for various chemical and biological applications.
The molecular structure of methyl 3-[(3-formyl-1H-pyrazol-1-yl)methyl]benzoate encompasses several key functional groups that contribute to its reactivity and potential utility. The benzoate group, known for its stability and versatility in drug design, interacts synergistically with the pyrazole ring, which is a well-documented pharmacophore in medicinal chemistry. The presence of a formyl group further enhances the compound's potential as a synthetic intermediate, enabling various transformations such as condensation reactions and the formation of heterocyclic derivatives.
In recent years, there has been an increasing interest in developing novel compounds with pyrazole derivatives due to their broad spectrum of biological activities. Pyrazole-based compounds have been extensively studied for their potential applications in anti-inflammatory, antiviral, antibacterial, and anticancer therapies. The specific arrangement of atoms in methyl 3-[(3-formyl-1H-pyrazol-1-yl)methyl]benzoate suggests that it may exhibit similar pharmacological properties, making it an attractive subject for further investigation.
One of the most compelling aspects of this compound is its potential role in the development of targeted therapies. The benzoate group can serve as a scaffold for designing molecules that interact selectively with specific biological targets. Additionally, the formyl group provides a site for chemical modification, allowing researchers to fine-tune the properties of the compound to achieve desired therapeutic effects. These features make methyl 3-[(3-formyl-1H-pyrazol-1-yl)methyl]benzoate a versatile building block for drug discovery and development.
Recent advancements in computational chemistry have enabled more efficient and accurate predictions of the biological activity of novel compounds. By leveraging these computational tools, researchers can rapidly screen large libraries of molecules, including methyl 3-[(3-formyl-1H-pyrazol-1-yl)methyl]benzoate, to identify promising candidates for further experimental validation. This approach has significantly accelerated the drug discovery process and has led to the identification of several novel therapeutic agents.
The synthesis of methyl 3-[(3-formyl-1H-pyrazol-1-yl)methyl]benzoate involves multiple steps that require careful optimization to ensure high yield and purity. The process typically begins with the formation of the pyrazole ring through condensation reactions between appropriate precursors. Subsequent functionalization steps introduce the benzoate and formyl groups, which are critical for achieving the desired molecular architecture. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to enhance the efficiency and selectivity of these transformations.
In addition to its pharmaceutical applications, methyl 3-[(3-formyl-1H-pyrazol-1-yl)methyl]benzoate has shown promise in material science research. The unique combination of functional groups in its structure makes it suitable for designing novel polymers and organic materials with tailored properties. For instance, its ability to undergo cross-linking reactions could be exploited to develop advanced coatings or adhesives with enhanced durability and functionality.
The safety profile of methyl 3-[(3-formyl-1H-pyrazol-1-yl)methyl]benzoate is another critical consideration in its application across various fields. Extensive toxicological studies are necessary to assess its potential hazards and ensure safe handling. These studies often involve evaluating acute toxicity, chronic exposure effects, and environmental impact. By adhering to stringent safety protocols, researchers can mitigate risks associated with working with this compound.
The future prospects for methyl 3-[(3-formyl-1H-pyrazol-1-yl)methyl]benzoate are vast and multifaceted. Ongoing research is focused on exploring new synthetic pathways that could improve its production efficiency and scalability. Additionally, there is growing interest in investigating its biological activity through preclinical studies aimed at identifying potential therapeutic uses. Collaborative efforts between academic institutions and pharmaceutical companies are likely to drive innovation in this area.
In conclusion, methyl 3-[(3-formyl-1H-pyrazol-1-ylmethyl)benzoate (CAS No. 1782665217) represents a significant advancement in organic chemistry with broad implications for pharmaceuticals and materials science. Its unique structural features make it a valuable tool for drug discovery and development, while also offering opportunities for innovation in material design. As research continues to uncover new applications for this compound, it is poised to play an increasingly important role in scientific progress.
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